2-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-17(22-2,13-8-4-6-10-15(13)19)11-20-16(21)12-7-3-5-9-14(12)18/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBLMPOVKLRFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-chloro-N-(2-fluorobenzyl)benzamide.
Methoxylation: The intermediate is then reacted with methoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the methoxypropyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol, and bases such as triethylamine or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
a) 2-Chloro-N-(2-methylphenyl)benzamide ()
- Structure : Shares the 2-chlorobenzamide core but substitutes the methoxypropyl-fluorophenyl group with a simpler 2-methylphenyl moiety.
- Methoxypropyl Absence: The absence of the methoxypropyl chain limits its conformational flexibility and hydrophilicity.
- Relevance : Studies on this analog highlight how methyl substituents enhance crystallinity and stability, whereas fluorine and methoxy groups may improve bioavailability or target binding .
b) 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 313496-17-2, )
- Structure : Features a 2-chlorobenzamide core linked to an ethyl chain with a 5-methoxyindole group.
- Key Differences: Indole vs. Methoxy Position: The methoxy group is part of the indole system rather than a propyl chain, altering solubility and metabolic stability.
- Relevance : Indole derivatives are common in pharmaceuticals (e.g., serotonin analogs), suggesting this compound may target neurological or oncological pathways .
Agrochemical Benzamide Derivatives
a) 2-Chloro-N-cyclopropyl-4-(3-(3,5-dichlorophenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)benzamide ()
- Structure : Contains a dichlorophenyl and difluorinated hydroxypropyl chain attached to the benzamide core.
- Key Differences: Dichlorophenyl vs. Fluorophenyl: Increased halogenation may enhance pesticidal activity but raise toxicity concerns. Hydroxypropyl vs.
- Relevance : This compound’s synthesis (via LiBr/THF-mediated reactions) underscores the role of halogenation and alkoxy chains in modern crop protection agents .
b) Imazosulfuron and Propachlor ()
- Imazosulfuron : 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.
- Propachlor : 2-Chloro-N-(1-methylethyl)-N-phenylacetamide.
- Key Differences :
- Acetamide vs. Benzamide : Propachlor’s acetamide core reduces aromatic interactions compared to the target compound’s benzamide.
- Methoxyalkyl Chains : Imazosulfuron’s methoxyethyl group mirrors the methoxypropyl in the target compound, suggesting shared herbicidal mechanisms (e.g., acetolactate synthase inhibition) .
Pharmacological Analogs
a) Flurazepam Impurity F(EP) ()
- Structure : 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
- Key Differences :
b) N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide ()
- Structure : Combines benzamide with a sulfonamide-benzothiazole group.
- Key Differences :
Comparative Data Table
Key Research Findings
- Halogenation Impact : Chlorine and fluorine in aromatic systems enhance binding to hydrophobic enzyme pockets (e.g., herbicides, CNS drugs) .
- Alkoxy Chains : Methoxypropyl groups improve solubility and metabolic stability compared to shorter chains (e.g., methoxyethyl in imazosulfuron) .
- Structural Flexibility : Compounds with rigid aromatic cores (e.g., benzodiazepines) prioritize receptor specificity, while flexible chains (e.g., methoxypropyl) aid in broad-spectrum activity .
Biological Activity
2-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
- Molecular Weight : 321.8 g/mol
- CAS Number : 1797880-69-3
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of the fluorophenyl group enhances lipophilicity, which is crucial for membrane permeability and biological availability.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation in cancerous cells.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound might inhibit bacterial growth through disruption of bacterial cell wall synthesis or enzyme activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, fluoroaryl derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study Example:
In a study focusing on fluoroaryl-2,2′-bichalcophene compounds, it was found that these derivatives exhibited a significant reduction in S. typhimurium TA1535 viability at concentrations of 50 and 100 µM, indicating potential antimutagenic and anticancer activities due to fluorine substitution enhancing biological availability and reducing mutagenicity .
Antimicrobial Activity
The minimum inhibitory concentration (MIC) values for related compounds suggest that the introduction of fluorine into the aromatic system can enhance antimicrobial efficacy. For example:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
This table illustrates how structural modifications can lead to varying degrees of antimicrobial activity, which could be applicable to the study of this compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of specific substituents plays a critical role in enhancing the biological activity of benzamide derivatives. For example:
- Fluorine Substitution : Enhances lipophilicity and biological activity.
- Chlorine Substitution : May influence receptor binding affinity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
